Physicochemical properties of 2-Amino-4-(furan-2-yl)benzoic acid
Physicochemical properties of 2-Amino-4-(furan-2-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(furan-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-4-(furan-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The molecule incorporates an aminobenzoic acid scaffold, a privileged structure in drug design, with a furan ring, a versatile bioisostere for phenyl groups.[1] Understanding the interplay of these moieties is critical for predicting the compound's pharmacokinetic and pharmacodynamic behavior. This document delineates the structural features, key physicochemical parameters (pKa, solubility, lipophilicity), and provides validated, step-by-step experimental protocols for their determination. The causality behind methodological choices is explained to ensure robust and reproducible data generation, a cornerstone of preclinical development.
Introduction: A Molecule of Bivalent Interest
The rational design of novel therapeutic agents hinges on a deep understanding of a candidate's physicochemical properties. These parameters govern the entire ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug, ultimately influencing its efficacy and safety. 2-Amino-4-(furan-2-yl)benzoic acid presents a compelling case study. It is a structural analog of anthranilic acid (2-aminobenzoic acid), a framework found in numerous biologically active compounds.[2][3] The substitution of a furan ring at the 4-position introduces unique electronic and steric characteristics. The furan nucleus can modulate metabolic stability and receptor binding interactions, often serving as a bioisosteric replacement for a benzene ring to fine-tune a molecule's properties.[1][4]
This guide serves as a foundational resource for researchers working with this molecule, providing both theoretical context and practical, field-proven methodologies for its characterization. The protocols described herein are designed as self-validating systems to ensure the generation of high-fidelity data essential for advancing drug discovery programs.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its physical and chemical behavior. The structure of 2-Amino-4-(furan-2-yl)benzoic acid combines an aromatic carboxylic acid, an aromatic amine, and a furan heterocycle.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | Calculated |
| Molecular Weight | 203.19 g/mol | Calculated |
| IUPAC Name | 2-Amino-4-(furan-2-yl)benzoic acid | IUPAC Nomenclature |
| Canonical SMILES | C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)N | OEChem |
| InChIKey | Not available for this specific isomer | - |
Core Physicochemical Properties and Their Significance
The interplay between a molecule's ionizability, solubility, and lipophilicity is a critical determinant of its potential as a drug candidate.
Acidity and Basicity (pKa)
The pKa value defines the pH at which a functional group is 50% ionized. For 2-Amino-4-(furan-2-yl)benzoic acid, two key ionizable centers exist: the acidic carboxylic acid group (-COOH) and the basic amino group (-NH₂).
-
Carboxylic Acid pKa (pKa₁): The -COOH group will donate a proton to form a carboxylate (-COO⁻). For the parent 2-aminobenzoic acid, the pKa is approximately 4.78.[5] The electron-donating nature of the amino group slightly decreases the acidity compared to benzoic acid (pKa 4.20).[5] The furan ring's electronic influence will further modulate this value.
-
Amino Group pKa (pKa₂): The -NH₂ group can accept a proton to form an ammonium ion (-NH₃⁺). This pKa is typically lower than that of simple anilines due to the influence of the adjacent carboxylic acid.
Understanding these pKa values is paramount, as the ionization state of the molecule at physiological pH (typically 1-8) dictates its solubility, membrane permeability, and receptor binding affinity.[6] A plot of solubility versus pH for such a molecule will typically show a U-shaped curve, with minimum solubility near its isoelectric point.[7]
Aqueous Solubility
Solubility is a critical bottleneck in drug development; poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs.[8] It is essential to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measured by precipitating a compound from a stock solution (often in DMSO) into an aqueous buffer. It is a high-throughput measurement used in early discovery but can sometimes overestimate the true solubility.[9][10]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more definitive measurement, often referred to as the "gold standard".[9][10]
The presence of both hydrogen bond donors (-NH₂, -COOH) and acceptors (C=O, furan oxygen) in 2-Amino-4-(furan-2-yl)benzoic acid suggests it will have moderate aqueous solubility, which will be highly dependent on the pH of the medium due to its ionizable groups.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[11] It is typically expressed as:
-
LogP (Partition Coefficient): The logarithm of the ratio of the concentration of the neutral species of a compound in octanol versus water.[12]
-
LogD (Distribution Coefficient): The logarithm of the ratio of the concentration of all species (neutral and ionized) of a compound in octanol versus a buffered aqueous phase at a specific pH.[6][12]
For ionizable molecules like 2-Amino-4-(furan-2-yl)benzoic acid, LogD is the more physiologically relevant descriptor.[6] The lipophilicity will be lowest at pH values where the molecule is fully ionized and highest when it is neutral. A predicted XLogP3 value for the structurally related 2-Cyano-4-(furan-2-yl)benzoic acid is 1.9, suggesting that the core scaffold has moderate lipophilicity.[13] The replacement of the cyano group with an amino group would be expected to slightly decrease the LogP.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, validated protocols for the experimental determination of the key physicochemical properties. These methods are industry standards and are designed for accuracy and reproducibility.
Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[14][15]
Methodology:
-
System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[14]
-
Sample Preparation: Prepare a solution of 2-Amino-4-(furan-2-yl)benzoic acid at a known concentration (e.g., 1 mM) in deionized water or a water/co-solvent mixture if solubility is limited.[14][16] A concentration of at least 10⁻⁴ M is required to detect a significant inflection point.[15]
-
Ionic Strength Adjustment: Add a salt solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[14]
-
Initial pH Adjustment: For a molecule with both acidic and basic groups, perform two separate titrations.
-
Titration 1 (for Basic pKa): Adjust the initial pH of the sample solution to ~1.8-2.0 with 0.1 M HCl.[14]
-
Titration 2 (for Acidic pKa): Use the prepared sample solution directly or adjust to a neutral pH.
-
-
Titration:
-
Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[14]
-
For Titration 1, titrate with standardized 0.1 M NaOH, adding small, precise volumes of titrant.
-
For Titration 2 (if starting from a separate sample), titrate with standardized 0.1 M NaOH.
-
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the system to equilibrate.[16]
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[7][17] For a molecule with two pKa values, two distinct inflection points will be observed.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Protocol for Thermodynamic Solubility via Shake-Flask Method
The shake-flask method remains the definitive standard for determining thermodynamic solubility, measuring the equilibrium concentration of a compound in a saturated solution.[11]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid 2-Amino-4-(furan-2-yl)benzoic acid (e.g., 1-2 mg) to a vial containing a known volume of the desired aqueous buffer (e.g., 1-2 mL).[8] The key is to ensure undissolved solid remains visible.
-
Equilibration: Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar. Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is critically important and can be achieved by:
-
Centrifugation: Pellet the solid material.
-
Filtration: Use a low-binding filter plate or syringe filter to remove the solid.
-
-
Sample Collection and Dilution: Carefully collect a precise aliquot of the clear supernatant, being cautious not to disturb the solid pellet.[8] Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[8]
-
Prepare a calibration curve using known concentrations of the test compound.
-
Determine the concentration of the compound in the diluted sample by comparing its analytical response (e.g., peak area) to the calibration curve.
-
-
Calculation of Solubility: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or µM.[8]
Caption: Workflow for Thermodynamic Solubility by Shake-Flask Method.
Protocol for Lipophilicity (LogP/LogD) Determination via RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method to determine lipophilicity.[11] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its octanol-water partition coefficient.[12] This method is fast, requires very little compound, and is well-suited for drug discovery.[19]
Methodology:
-
System Setup: Use a standard RP-HPLC system with a C18 or similar nonpolar column and a UV detector.
-
Mobile Phase: Prepare a series of isocratic mobile phases consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (for LogD) or water (for LogP). The organic modifier content is varied (e.g., 40%, 50%, 60%, 70%, 80%).
-
Standards and Sample Preparation:
-
Prepare stock solutions of a set of standard compounds with known LogP values that span the expected range of the test compound.
-
Prepare a stock solution of 2-Amino-4-(furan-2-yl)benzoic acid (e.g., 1 mg/mL in methanol).
-
-
Chromatographic Runs:
-
For each isocratic mobile phase composition, inject the standard compounds and the test compound.
-
Determine the retention time (t_R) for each compound and the column dead time (t_0), which is the retention time of an unretained solute.[11]
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0.
-
Calculate the logarithm of the capacity factor (log k').
-
For each mobile phase composition, create a calibration curve by plotting the known LogP values of the standards against their corresponding log k' values.
-
Extrapolate the log k' value at 100% aqueous buffer (log k'_w) for all compounds by plotting log k' versus the percentage of organic modifier and extrapolating to 0%.
-
Create a final calibration curve by plotting the known LogP values of the standards against their extrapolated log k'_w values.
-
Use the log k'_w value of 2-Amino-4-(furan-2-yl)benzoic acid and the final calibration curve to determine its LogP (or LogD if a buffer was used).
-
Caption: Workflow for LogP/LogD Determination by RP-HPLC.
Spectral Characterization
Spectroscopic analysis provides unambiguous structural confirmation and information about the chemical environment of atoms within the molecule.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the protons on the furan and benzene rings, typically in the 6.0-8.0 ppm range. The furan protons will exhibit characteristic coupling constants. The amine (-NH₂) protons will likely appear as a broad singlet, and the carboxylic acid (-COOH) proton will be a highly deshielded, broad singlet, often above 10-12 ppm, especially in a solvent like DMSO-d₆.[20]
-
¹³C NMR (Carbon NMR): The spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons from both the furan and benzene rings will appear in the 100-150 ppm region.
-
FT-IR (Infrared Spectroscopy): Key absorption bands are predicted:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ for the carboxylic acid O-H.
-
N-H Stretch: Two sharp-to-medium peaks around 3300-3500 cm⁻¹ for the primary amine.
-
C=O Stretch: A strong, sharp absorption around 1670-1700 cm⁻¹ for the conjugated carboxylic acid carbonyl.[21]
-
C=C Stretch: Multiple absorptions in the 1450-1600 cm⁻¹ region for the aromatic rings.
-
-
Mass Spectrometry (MS): The exact mass of the molecule is 203.05824 Da. High-resolution mass spectrometry (HRMS) should confirm this value, providing definitive evidence of the elemental composition.
Synthesis and Potential Applications
The synthesis of 2-Amino-4-(furan-2-yl)benzoic acid can be approached through various modern organic chemistry methodologies, most commonly involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a suitably protected aminobenzoic acid derivative (containing a boronic acid or stannane) and a halogenated furan, followed by deprotection. Alternatively, construction can proceed from a functionalized furan core.
Given its structural features, this compound is a valuable building block for the synthesis of more complex molecules. Aminobenzoic acids are precursors to a wide range of pharmaceuticals, including anti-inflammatory, antibacterial, and anticancer agents.[2][22] The furan moiety is present in numerous approved drugs and is known to participate in key interactions with biological targets.[1] Therefore, derivatives of 2-Amino-4-(furan-2-yl)benzoic acid are promising candidates for screening in various therapeutic areas, particularly where modulation of aromatic-aromatic or hydrogen bonding interactions is desired.
Conclusion
2-Amino-4-(furan-2-yl)benzoic acid is a compound with significant potential in drug discovery, bridging the well-established pharmacology of aminobenzoic acids with the unique steric and electronic properties of the furan heterocycle. A thorough and accurate characterization of its fundamental physicochemical properties—pKa, solubility, and lipophilicity—is not merely an academic exercise but a critical prerequisite for its successful development. The experimental frameworks detailed in this guide provide a robust pathway for obtaining high-quality, reproducible data, enabling researchers to make informed decisions and accelerate the journey from chemical entity to therapeutic candidate.
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